Trans-4-Phenyl-3-piperidinol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a phenyl group and a hydroxyl group, making it an important intermediate in organic synthesis and medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, particularly as a precursor for various bioactive molecules.
Trans-4-Phenyl-3-piperidinol hydrochloride can be synthesized from readily available starting materials, such as piperidine derivatives and phenyl-substituted reagents. Its synthesis often involves hydroxylation reactions and subsequent modifications to achieve the desired structure.
This compound is classified under:
The synthesis of trans-4-Phenyl-3-piperidinol hydrochloride typically involves several key steps:
The synthetic routes may include:
Trans-4-Phenyl-3-piperidinol hydrochloride features a six-membered piperidine ring with a hydroxyl group at the 3-position and a phenyl substituent at the 4-position. The molecular formula is typically represented as CHClNO.
Key structural data include:
Trans-4-Phenyl-3-piperidinol hydrochloride can participate in various chemical reactions, including:
Common reagents used in these reactions include:
Trans-4-Phenyl-3-piperidinol hydrochloride acts primarily as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting opioid receptors. Its mechanism involves:
The action of this compound is sensitive to environmental factors such as substrate concentration and fermentation conditions, which can significantly affect its efficacy in biological systems.
The melting point, boiling point, and specific solubility data should be experimentally determined for precise applications in research and industry.
Trans-4-Phenyl-3-piperidinol hydrochloride has several applications:
Piperidine’s medicinal significance traces back to natural products like piperine (from Piper nigrum), which demonstrated early pharmacological activities including stimulation of the pituitary-adrenal axis and inhibition of dopamine β-hydroxylase [6]. The 20th century witnessed systematic exploration of synthetic piperidines, culminating in Paul Janssen’s 1960s breakthrough: fentanyl. This 4-anilidopiperidine derivative exhibited 100-fold greater analgesic potency than morphine due to optimized substituent geometry and N-acylation [8]. Subsequent innovations exploited the piperidine ring’s capacity for:
Industrial drug development increasingly leverages piperidine as a "privileged scaffold," with recent applications including protease inhibitors, kinase modulators, and antibacterial agents targeting sialic acid transporters [4] [6].
Stereochemistry critically governs piperidine bioactivity. The trans-4-phenyl-3-piperidinol configuration exhibits distinct pharmacological and physicochemical profiles versus its cis counterpart due to:
Catalytic hydrogenation methods enable stereoselective synthesis. Ruthenium and nickel catalysts achieve >95% diastereoselectivity in pyridine-to-piperidine reductions when chiral auxiliaries direct facial selectivity [2]. For example, Beller’s cobalt/titanium nanoparticle system generates cis-piperidines in water, while iridium(I) complexes with P,N-ligands provide enantioselective access to trans-2-substituted derivatives [2]. The trans configuration in 4-phenyl-3-piperidinols enhances binding to bacterial transporters like PmSiaT (ΔTm = +7.4°C vs. cis) [4].
Table 2: Impact of Piperidine Stereochemistry on Drug Properties
Parameter | trans-Isomers | cis-Isomers |
---|---|---|
3-OH Orientation | Equatorial (stable) | Axial (higher energy) |
LogP | Lower (enhanced solubility) | Higher |
PmSiaT Binding | Kd = 1.32 μM [4] | >10-fold weaker affinity |
Synthetic Access | Chiral hydrogenation required | Spontaneous cyclization routes |
The 3-hydroxy group serves as:
Meanwhile, 4-aryl substitutions (particularly phenyl) contribute:
Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., -CF₃) at the phenyl meta-position boost target affinity. The compound 4-(3-trifluoromethylphenyl)-4-piperidinol hydrochloride (melting point: 168.5–169.5°C) exemplifies this principle, with its -CF₃ group enhancing hydrophobic binding entropy [4] [9]. In sialic acid uptake inhibitors, phenylpiperidine derivatives exhibit 100-fold greater affinity (Kd = 0.47 μM) than unsubstituted analogs by engaging previously untargeted subpockets [4].
Table 3: Bioactivity of 4-Aryl-3-hydroxypiperidine Derivatives
R Group (4-Position) | Target | Affinity | Structural Effect |
---|---|---|---|
Phenyl [4] | PmSiaT | Kd = 1.32 μM | Baseline hydrophobicity |
3-CF₃-phenyl [4] [9] | PmSiaT | Kd = 0.47 μM | Enhanced hydrophobic burial |
4-OMe-phenyl [4] | PmSiaT | Kd = 17.9 μM | Steric clash/electron donation |
None [4] | PmSiaT | Kd > 5000 μM | Lack of hydrophobic anchor |
The synergistic effect of 3-hydroxy and 4-phenyl groups is exemplified in COX inhibition studies. The derivative 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride suppresses both COX isoforms (>50% at 200 mg/kg), outperforming nimesulide and approaching rofecoxib’s selectivity—validating this pharmacophore’s versatility beyond CNS targets [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8